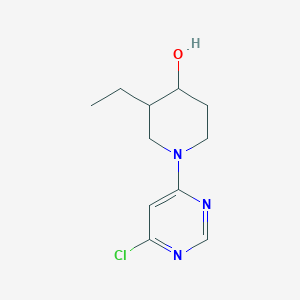

1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol

Descripción

Propiedades

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-2-8-6-15(4-3-9(8)16)11-5-10(12)13-7-14-11/h5,7-9,16H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQERCMMXEZNWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution on Chloropyrimidine

- Starting Material: 4,6-Dichloropyrimidine or 6-chloropyrimidin-4-yl derivatives.

- Nucleophile: Piperidin-4-ol or its derivatives.

- Conditions: The reaction is typically performed in ethanol or other polar solvents with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate substitution.

- Heating: Microwave irradiation at approximately 150 °C for 5 minutes to 1 hour accelerates the reaction.

- Outcome: Selective substitution at the 4-position chlorine with the piperidin-4-ol nucleophile, retaining the 6-chloro substituent.

This method is supported by procedures used in related pyrimidine-piperidine syntheses, where microwave-assisted SNAr reactions yield high purity products efficiently.

Introduction of the 3-Ethyl Group on Piperidine

- The 3-ethyl substitution on the piperidine ring can be introduced via alkylation or by using pre-functionalized piperidine derivatives.

- Commonly, 3-ethylpiperidin-4-ol is prepared separately or via selective alkylation of piperidin-4-ol derivatives under controlled conditions.

- Alkylation reagents such as ethyl halides or ethyl sulfonates are used in the presence of bases to avoid over-alkylation.

- Purification is typically achieved through chromatographic methods or recrystallization.

Representative Synthesis Example

Supporting Research Findings and Data

- Microwave-Assisted SNAr: The use of microwave heating significantly reduces reaction times from several hours to minutes while maintaining or improving yields and selectivity.

- Base Selection: DIPEA is favored for its non-nucleophilic nature and ability to scavenge HCl formed during substitution, improving reaction efficiency.

- Solvent Effects: Ethanol or polar aprotic solvents facilitate nucleophilic attack and solubilize both reactants and bases, enhancing reaction kinetics.

- Purification: Direct injection onto preparative HPLC is common for final purification, ensuring high purity suitable for biological evaluation.

Comparative Table of Preparation Conditions

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Starting Material | 4,6-Dichloropyrimidine | Provides reactive chlorines for substitution |

| Nucleophile | 3-Ethylpiperidin-4-ol or derivatives | Nucleophilic substitution at pyrimidine 4-position |

| Base | DIPEA | Neutralizes HCl, promotes substitution |

| Solvent | Ethanol or DMF | Solubilizes reagents, influences rate |

| Temperature | Microwave-assisted heating at 150 °C | Accelerates reaction, reduces time |

| Reaction Time | 5 min to 1 hour | Optimized for yield and selectivity |

| Purification | Preparative HPLC or chromatography | High purity for further applications |

Additional Notes on Synthesis Optimization

- Selective Substitution: Control of stoichiometry and reaction time is critical to avoid disubstitution or substitution at the 6-position.

- Scale-Up Considerations: Microwave-assisted protocols are scalable with appropriate reactor design, enabling gram-scale synthesis for preclinical studies.

- Characterization: Products are confirmed by LCMS, ^1H NMR, and HRMS to verify molecular weight, substitution pattern, and purity.

Análisis De Reacciones Químicas

1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under basic conditions

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol, highlighting differences in substituents, molecular weights, and applications:

Actividad Biológica

1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and potential applications based on available research and data.

Chemical Structure and Properties

The compound features a piperidine ring and a chlorinated pyrimidine moiety, with a molecular formula of C_{12}H_{16}ClN_3O. Its molecular weight is approximately 253.73 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities, particularly in modulating neurotransmitter systems, which is crucial for treating neurological disorders. The presence of the chlorinated pyrimidine enhances binding affinity to biological targets, making it a candidate for further drug development.

Key Biological Activities:

- Neurotransmitter Modulation: Compounds with piperidine rings are known to interact with neurotransmitter receptors, potentially impacting conditions like anxiety and depression.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, influencing processes such as gene expression and signal transduction.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps can vary based on the laboratory techniques employed. The general synthetic route includes:

- Formation of the piperidine ring.

- Introduction of the chloropyrimidine moiety via nucleophilic substitution reactions.

- Final purification and characterization of the compound.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-4-chloro-6-propylpyrimidin-2-amine | Brominated pyrimidine | Known for its application in synthetic routes involving amination reactions |

| 1-(5-chloro-pyridin-2-yl)-3-methylpiperidin-4-one | Chlorinated pyridine | Exhibits strong activity against certain bacterial strains |

| 1-(5-fluoro-pyrimidin-2-yl)-3-methylpiperidin-4-one | Fluorinated pyrimidine | Noted for enhanced metabolic stability |

These comparisons highlight how the specific chlorination pattern and piperidine integration in this compound may influence its biological activity more profoundly than its analogs.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

- Neurotransmitter Receptor Studies: Research has shown that compounds similar to this compound can effectively bind to serotonin receptors, suggesting potential antidepressant properties.

- Inhibition of Protein Kinases: Some studies indicate that related compounds exhibit inhibitory effects on protein kinases, which are critical in cancer therapy due to their role in cell proliferation and survival.

- Cellular Assays: In vitro assays demonstrated that this compound could modulate cellular pathways involved in inflammation and immune responses, indicating a broader therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(6-Chloropyrimidin-4-yl)-3-ethylpiperidin-4-ol, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyrimidine intermediates (e.g., 6-chloropyrimidin-4-yl derivatives) can react with piperidinols under reflux in solvents like dichloromethane or 1,4-dioxane. Key steps include phosphorylation (e.g., using POCl₃ for activating hydroxyl groups) and purification via HPLC or column chromatography .

- Validation : LCMS (e.g., m/z 217 [M+H]+) and HPLC retention times (e.g., 1.03 minutes under SMD-TFA05 conditions) are critical for confirming molecular weight and purity .

Q. How can researchers characterize the stereochemistry of the 3-ethylpiperidin-4-ol moiety in this compound?

- Methodology : Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) are standard for resolving stereochemistry. For advanced cases, X-ray crystallography (as seen in analogous pyrimidine derivatives) provides definitive structural confirmation .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the chloropyrimidine group. Stability assays (e.g., accelerated degradation studies under varying pH and temperature) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) enhance cross-coupling efficiency in pyrimidine systems, as demonstrated in Suzuki-Miyaura reactions .

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while additives like K₃PO₄ reduce side reactions .

- Temperature Control : Reactions at 90–100°C balance speed and decomposition risks .

Q. What strategies resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodology :

- Data Triangulation : Compare bioassay protocols (e.g., enzyme inhibition vs. cell-based assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Structural-Activity Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., ethyl vs. methyl groups on piperidine) with activity trends .

Q. How can researchers mitigate challenges in synthesizing hydrazine derivatives from 6-chloropyrimidine intermediates?

- Methodology :

- Hydrazine Stoichiometry : Use 2 equivalents of hydrazine in ethanol at 45°C to minimize over-substitution and byproducts .

- Workup Optimization : Quench reactions with ice-water to precipitate products, followed by extraction with dichloromethane for high recovery .

Data Contradiction Analysis

Q. Why do yields vary for similar cross-coupling reactions involving 6-chloropyrimidinyl derivatives?

- Key Factors :

- Catalyst Loading : Lower Pd catalyst amounts (e.g., 5 mol%) reduce costs but may slow kinetics, affecting yield .

- Substrate Purity : Impurities in chloropyrimidine intermediates (e.g., residual POCl₃) can inhibit coupling reactions, necessitating rigorous pre-purification .

- Resolution : Standardize starting material purity (≥95% by HPLC) and replicate conditions from high-yield literature protocols (e.g., Reference Example 93 in EP 4 374 877 A2) .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Techniques :

- HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation .

- Recrystallization : Ethanol/water mixtures are ideal for piperidine derivatives due to their moderate polarity .

Q. How should researchers design experiments to study the metabolic stability of this compound?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.